2-Fluoro-4-methoxybenzaldehyde

Beschreibung

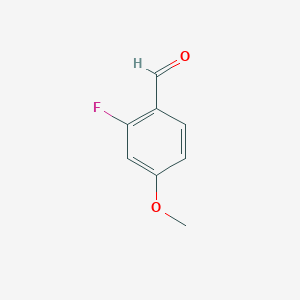

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWQNFJBBWXFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370546 | |

| Record name | 2-Fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-64-6 | |

| Record name | 2-Fluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 2 Fluoro 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Established Synthetic Routes to 2-Fluoro-4-methoxybenzaldehyde

Retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most common strategies involve the formation of the carbon-aldehyde bond on a pre-functionalized benzene (B151609) ring. This can be achieved through formylation of an organometallic species or by modification of existing functional groups on an anisole (B1667542) backbone.

A direct and effective method for the synthesis of this compound involves starting from appropriately substituted anisole derivatives. One documented pathway begins with 4-bromo-3-fluoroanisole (B122430). sigmaaldrich.com This precursor already contains the required fluoro and methoxy (B1213986) groups in the correct orientation. The challenge then becomes the selective introduction of the aldehyde group at the desired position, which is typically accomplished through metal-halogen exchange followed by formylation.

Another multi-step approach starts with the more readily available 3-fluorophenol. google.com In this strategy, the phenolic hydroxyl group is first protected to prevent unwanted side reactions in subsequent steps. An isopropyl group is often chosen for this purpose. The resulting 1-fluoro-3-isopropoxybenzene (B1363519) is then brominated to introduce a halogen, setting the stage for the introduction of the aldehyde function. Finally, deprotection of the hydroxyl group and methylation would yield the target molecule, although the direct formylation of the brominated intermediate is more common.

Metal-halogen exchange is a powerful and widely utilized reaction for converting organic halides into organometallic reagents. wikipedia.org This method is particularly effective for the synthesis of this compound from halogenated precursors like 2-bromo-4-isopropoxy-1-fluorobenzene or 4-bromo-3-fluoroanisole. google.com

The process typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. wikipedia.orgresearchgate.net This exchange is rapid and regioselective, replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate. wikipedia.orgias.ac.in The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides ideal substrates. wikipedia.org

Once the organometallic species is formed, it is quenched with a formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose. google.comresearchgate.net The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, and subsequent acidic workup hydrolyzes the intermediate to yield the final aldehyde product, this compound. A similar transformation can be achieved using a Grignard reagent, where the aryl bromide is first converted to an arylmagnesium bromide before reaction with DMF. google.com

| Starting Material | Key Reagents | Intermediate | Formylation Step | Reference |

|---|---|---|---|---|

| 3-Fluorophenol | 1. 2-Bromopropane, K₂CO₃ 2. Brominating agent (e.g., PTAB) | 2-Bromo-4-isopropoxy-1-fluorobenzene | Grignard exchange then DMF | google.com |

| 4-Bromo-3-fluoroanisole | n-Butyllithium | 2-Fluoro-4-methoxyphenyllithium | DMF | sigmaaldrich.comresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for modifying aromatic rings that are electron-deficient. The presence of strong electron-withdrawing groups (EWGs), such as a nitro or aldehyde group, is essential to activate the ring towards nucleophilic attack. masterorganicchemistry.com In the context of this compound, the aldehyde group serves as a powerful EWG, making the aromatic ring susceptible to SNAr.

Interestingly, in SNAr reactions, fluorine is often the best leaving group among the halogens (F > Cl > Br > I). masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the reaction, even though the C-F bond is the strongest. youtube.com

While SNAr can be used to synthesize fluorinated aromatic compounds by displacing groups like -NO₂ with a fluoride (B91410) ion researchgate.net, it is also a key transformation of fluorine-substituted benzaldehydes themselves. As will be discussed, during certain condensation reactions of this compound, the fluorine atom can be displaced by a nucleophile, leading to derivatives where the fluorine has been substituted. acgpubs.orgsemanticscholar.org This reactivity highlights the dual role of the fluorine atom: it influences the electronic landscape of the molecule and can also act as a leaving group under appropriate conditions.

Advanced Synthetic Applications of this compound as a Reactive Intermediate

The aldehyde functionality of this compound makes it an excellent electrophile for a variety of carbon-carbon bond-forming reactions. Its most prominent application is in condensation reactions to form chalcones, which are important scaffolds in medicinal chemistry.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aromatic aldehyde (which cannot enolize) and an aliphatic ketone or acetophenone (B1666503) derivative in the presence of a base or acid catalyst. scispace.comufms.br This reaction is one of the most fundamental and efficient methods for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). nih.gov

In this context, this compound serves as the aromatic aldehyde component. It reacts with a substituted acetophenone, such as 2′,4′,6′-trimethoxyacetophenone, in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield highly functionalized chalcone (B49325) derivatives. acgpubs.orgebyu.edu.tr These products incorporate the 2-fluoro-4-methoxyphenyl moiety as one of the two aromatic rings in the chalcone structure.

The base-catalyzed Claisen-Schmidt condensation mechanism begins with the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by the base (e.g., OH⁻) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated by the solvent (often an alcohol), yielding a β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the chalcone, which is stabilized by conjugation across the entire molecule. youtube.com

Optimization of the reaction parameters is crucial, especially when working with substrates like this compound. Research has shown that the choice of solvent can dramatically influence the reaction outcome. acgpubs.orgsemanticscholar.orgebyu.edu.tr When the condensation is performed in a nucleophilic protic solvent like methanol (B129727) (MeOH) under basic conditions, a competing SNAr reaction can occur. acgpubs.org The methoxide (B1231860) ion (MeO⁻), formed from the deprotonation of methanol, can act as a nucleophile and displace the fluorine atom at the C2 position of the benzaldehyde (B42025) ring. This results in the formation of a methoxy-substituted chalcone derivative instead of the intended fluoro-substituted product. acgpubs.orgebyu.edu.tr

To circumvent this undesired side reaction, a non-nucleophilic solvent such as tetrahydrofuran (B95107) (THF) can be used. acgpubs.orgsemanticscholar.org By using THF, the SNAr pathway is suppressed, and the Claisen-Schmidt condensation proceeds with excellent chemical selectivity, yielding the desired fluorine-containing chalcone in high yield. acgpubs.orgebyu.edu.tr This demonstrates how careful optimization of the reaction solvent is essential for controlling the chemoselectivity of the transformation.

| Fluorinated Benzaldehyde Reactant | Solvent | Primary Product Type | Observed Side Reaction | Reference |

|---|---|---|---|---|

| Di- and tri-fluorine-substituted benzaldehydes | Methanol (MeOH) | Fluoro-methoxy substituted chalcone | Nucleophilic Aromatic Substitution (SNAr) | acgpubs.orgebyu.edu.tr |

| Di- and tri-fluorine-substituted benzaldehydes | Tetrahydrofuran (THF) | Fluorine-only substituted chalcone | None (SNAr suppressed) | acgpubs.orgebyu.edu.tr |

Aldol and Claisen-Schmidt Condensation Reactions for Chalcone Synthesis

Influence of Solvent Systems on Reaction Selectivity and Yields

The choice of solvent plays a critical role in directing the outcome of chemical reactions involving fluorinated benzaldehydes, influencing both the yield and the selectivity of the desired products. Research into base-catalyzed Claisen-Schmidt condensations, for instance, highlights the divergent pathways that can occur depending on the solvent system employed.

In the synthesis of chalcone derivatives from fluorine-substituted benzaldehydes, the use of methanol (MeOH), a common protic solvent for this reaction, can lead to unintended side reactions. acgpubs.org Specifically, when di- and tri-fluorinated benzaldehydes are used, the basic reaction conditions enhance the nucleophilicity of methanol, resulting in a competitive nucleophilic aromatic substitution (SNAr) where a fluorine atom, particularly at the para position, is displaced by a methoxy group. acgpubs.org This side reaction lowers the yield of the intended fluorine-substituted chalcone.

Conversely, conducting the same reaction in an aprotic solvent such as tetrahydrofuran (THF) can completely suppress the SNAr side reaction. acgpubs.org THF does not act as a nucleophile under these conditions, thus ensuring that the desired fluorine-substituted chalcones are obtained with excellent chemical selectivity and in high yields. acgpubs.org This demonstrates a clear case where solvent choice is paramount for controlling the reaction pathway.

Table 1: Effect of Solvent on Claisen-Schmidt Condensation Yield and Selectivity

| Starting Benzaldehyde | Solvent | Base | Product Type | Outcome |

|---|---|---|---|---|

| Mono-fluoro-substituted | MeOH | KOH | Fluorine-substituted chalcone | High yield, no SNAr observed acgpubs.org |

| Di- or Tri-fluoro-substituted | MeOH | KOH | Mixture of F- and F, MeO- chalcones | Decreased yield, competitive SNAr acgpubs.org |

Heterocycle Formation and Annulation Reactions

This compound serves as a key building block for the synthesis of a wide array of heterocyclic compounds. Its aldehyde group provides a reactive handle for condensation and cyclization reactions, while the fluoro and methoxy substituents on the phenyl ring are crucial for modulating the electronic properties and biological activities of the resulting molecules.

Synthesis of Fluorine-Containing Imidazole (B134444) Derivatives (e.g., 2,4,5-trisubstituted imidazoles)

The compound is utilized in the preparation of fluorine-containing 2,4,5-trisubstituted imidazoles. sigmaaldrich.com This synthesis is typically achieved through a multi-component reaction, often a variation of the Radziszewski imidazole synthesis. In this one-pot condensation, this compound is reacted with a 1,2-dicarbonyl compound (such as benzil), and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source. The resulting imidazole ring incorporates the 2-fluoro-4-methoxyphenyl group as a key substituent.

Cyclization Reactions to Form Furo[3,4-b]pyrazolo[3,4-f]quinolin-9-one Scaffolds

This compound is an essential precursor for constructing complex, polycyclic heterocyclic systems such as 10-(2-fluoro-4-methoxyphenyl)-6,7,9,10-tetrahydro-1H-furo[3,4-b]pyrazolo[3,4-f]quinolin-9-one. sigmaaldrich.com The synthesis of the core pyrazolo[3,4-b]quinoline structure often relies on methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. nih.gov In the formation of this specific complex scaffold, this compound is used in a multi-step or multi-component reaction sequence to introduce the substituted phenyl group at the 10-position of the final fused-ring system. sigmaaldrich.com

Preparation of Polyhydroquinoline (PHQ) Analogues

The preparation of polyhydroquinoline (PHQ) analogues from this compound is a well-established application. sigmaaldrich.com This transformation is typically accomplished via the Hantzsch Dihydropyridine Synthesis, a four-component reaction. The reaction involves the condensation of an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), a nitrogen source (ammonium acetate), and an active methylene compound (such as dimedone). researchgate.net This one-pot synthesis efficiently generates the highly substituted polyhydroquinoline core, which is a privileged scaffold in medicinal chemistry.

Construction of Benzosuberone Cores via Wittig Olefination and Friedel-Crafts Acylation

This compound is a starting material for the synthesis of benzosuberone derivatives, which feature a seven-membered ring fused to a benzene ring. ossila.com The construction of this core typically involves a two-step process.

Wittig Olefination: The aldehyde undergoes a Wittig reaction with a phosphorus ylide, such as that generated from (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. This step converts the aldehyde into an alkene and introduces a carboxylic acid-terminated side chain. ossila.com

Friedel-Crafts Acylation: The resulting carboxylic acid is then subjected to an intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization is often promoted by strong reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which facilitates the closure of the seven-membered ring to yield the final benzosuberone scaffold. ossila.com

Synthesis of Bicyclic Nitrogen Heterocycles (e.g., Hydroisoquinolines, Acrydinone, Quinazolines, Indazoles)

The versatility of this compound extends to the synthesis of various other bicyclic nitrogen-containing heterocycles. It is employed as a precursor in the synthesis of hydroisoquinolines, acrydinones, and quinazolines through various condensation and cyclization strategies. ossila.com For example, the synthesis of quinazolines can involve the condensation of the aldehyde with 2-aminobenzonitriles or related compounds.

Furthermore, it can be used to prepare substituted indazoles. A common route involves the reaction of 2-fluoro-substituted benzaldehydes with hydrazine (B178648). The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazine displaces the activated fluorine atom to form the pyrazole (B372694) ring of the indazole system.

Table 2: Summary of Heterocyclic Syntheses from this compound

| Heterocycle Class | Key Reaction Type | Typical Reagents |

|---|---|---|

| 2,4,5-Trisubstituted Imidazoles | Multi-component condensation | 1,2-dicarbonyl compound, ammonium acetate (B1210297) sigmaaldrich.com |

| Furo[3,4-b]pyrazolo[3,4-f]quinolin-9-ones | Multi-step cyclization | Pyrazole and furan (B31954) precursors sigmaaldrich.com |

| Polyhydroquinolines (PHQs) | Hantzsch four-component reaction | β-ketoester, dimedone, ammonium acetate sigmaaldrich.comresearchgate.net |

| Benzosuberones | Wittig Olefination & Friedel-Crafts Acylation | Phosphorus ylide, Eaton's reagent ossila.com |

| Indazoles | Condensation & Intramolecular SNAr | Hydrazine |

Nucleophilic Addition Reactions to the Aldehyde Functionality

The aldehyde functional group in this compound is a key site for nucleophilic addition reactions, a fundamental transformation in organic synthesis. The partial positive charge on the carbonyl carbon makes it susceptible to attack by various nucleophiles. libretexts.orgyoutube.comyoutube.com

One of the most common and versatile nucleophilic addition reactions is the Grignard reaction . leah4sci.commasterorganicchemistry.comacs.org While specific studies detailing the Grignard reaction with this compound are not prevalent in the provided search results, the general mechanism involves the attack of a Grignard reagent (R-MgX) on the carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup yields a secondary alcohol. The reactivity of Grignard reagents is such that they readily add to aldehydes and ketones. leah4sci.commasterorganicchemistry.com One patent describes a process where a Grignard reagent is formed from 1-bromo-2-fluoro-4-isopropoxybenzene (B1374958) and then reacted with dimethylformamide (DMF) to produce 2-fluoro-4-isopropoxybenzaldehyde, demonstrating the utility of Grignard chemistry in synthesizing related benzaldehyde derivatives. google.com

Another significant nucleophilic addition is the Wittig reaction , which converts aldehydes and ketones into alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which attacks the carbonyl carbon. wikipedia.orglibretexts.org The reaction of 2-fluoro-3-methoxybenzaldehyde (B32414) with (3-carboxypropyl)triphenylphosphonium bromide via a Wittig reaction to form a benzosuberone core has been documented, illustrating the application of this methodology to similar substituted benzaldehydes. ossila.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally produce E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. nrochemistry.comorganic-chemistry.orglibretexts.org

The following table summarizes the expected products from these nucleophilic addition reactions with this compound:

| Reaction | Nucleophile/Reagent | Expected Product |

| Grignard Reaction | R-MgX | 2-Fluoro-4-methoxy-α-R-benzyl alcohol |

| Wittig Reaction | Ph₃P=CHR | 1-(2-Fluoro-4-methoxyphenyl)-2-R-ethene |

Selective Oxidation Reactions of this compound

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, a valuable functional group transformation in organic synthesis. A common method for this conversion is the oxidation of this compound to 2-fluoro-4-methoxybenzoic acid. innospk.com One reported method utilizes a mixture of silver oxide and sodium hydroxide, followed by acidification to achieve this transformation with high yield and purity. innospk.com

Several reagents and methods are available for the selective oxidation of aldehydes to carboxylic acids, minimizing the oxidation of other functional groups. youtube.comorganic-chemistry.org These include reagents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇), although these are often harsh and can lead to over-oxidation. nih.gov Milder and more selective methods are often preferred. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂), is a well-established method for the selective oxidation of aldehydes. youtube.com Another approach involves the use of Tollens' reagent. youtube.com

Modern green chemistry approaches focus on using environmentally benign oxidants like molecular oxygen or hydrogen peroxide in the presence of catalysts. nih.gov For instance, the oxidation of various alcohols to their corresponding aldehydes has been achieved with high selectivity using hydrogen peroxide and a deep eutectic solvent-based surfactant catalyst. nih.gov While not specifically applied to this compound in the provided results, these methods represent potential avenues for its selective oxidation.

A study on the synthesis of 2-fluoro-4-(methoxycarbonyl)benzoic acid involved the oxidation of 3-fluoro-4-formylmethylbenzoate using sodium chlorite (NaClO₂) and sulfamic acid. nih.gov This demonstrates the utility of chlorite-based oxidation for similar substituted benzaldehydes.

| Oxidizing Agent/Method | Product | Key Features |

| Silver oxide and sodium hydroxide | 2-Fluoro-4-methoxybenzoic acid | High yield and purity innospk.com |

| Sodium chlorite (Pinnick oxidation) | 2-Fluoro-4-methoxybenzoic acid | Selective for aldehydes youtube.com |

| Potassium permanganate | 2-Fluoro-4-methoxybenzoic acid | Strong oxidant, may require careful control |

| Hydrogen peroxide with catalyst | 2-Fluoro-4-methoxybenzoic acid | "Green" oxidation method nih.gov |

Pathways to Substituted Phenylpropanone Derivatives

Substituted phenylpropanone derivatives are important intermediates in the synthesis of various compounds. This compound serves as a precursor for the synthesis of 1-(2-fluoro-4-methoxyphenyl)-2-propanone. sigmaaldrich.com This transformation can be achieved through a multi-step sequence, often involving a condensation reaction followed by reduction.

A common route to phenylpropanones from benzaldehydes is the Henry reaction, which is a base-catalyzed condensation between an aldehyde and a nitroalkane. For example, the reaction of this compound with nitroethane in the presence of a base would yield 1-(2-fluoro-4-methoxyphenyl)-2-nitropropene. Subsequent reduction of the nitro group and the double bond would lead to the desired 1-(2-fluoro-4-methoxyphenyl)-2-propanone.

Formation of Acrylic Acid Methyl Ester Derivatives

This compound can be utilized in the synthesis of acrylic acid methyl ester derivatives. One such derivative, 3-(2-fluoro-4-methoxyphenyl) acrylic acid methyl ester, can be prepared from this aldehyde. sigmaaldrich.com This transformation is typically achieved through a condensation reaction with a compound providing the two-carbon ester unit.

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for forming carbon-carbon bonds and can be used to synthesize substituted alkenes. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govsynarchive.com While the direct Heck reaction on this compound is not described, a related strategy could involve converting the aldehyde to a suitable aryl halide or triflate, which could then be coupled with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. wikipedia.org

Alternatively, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a phosphorus ylide or phosphonate (B1237965) ester containing the methyl acrylate moiety can be employed. These reactions are highly effective for the formation of α,β-unsaturated esters from aldehydes.

Catalytic Systems in this compound Chemistry

Role of Lewis Acid Catalysts (e.g., Indium Trifluoride) in Promoting Condensations

Lewis acid catalysts play a crucial role in promoting various organic transformations, including condensation reactions involving aldehydes. Indium trifluoride has been shown to be a highly efficient catalyst for the synthesis of fluorine-containing 2,4,5-trisubstituted imidazoles from this compound under solvent-free conditions. sigmaaldrich.com

Lewis acids, such as metal triflates, are known to activate carbonyl groups, making them more susceptible to nucleophilic attack. nih.gov This activation is particularly useful in condensation reactions. For instance, Lewis acid-catalyzed condensation-cyclization cascades have been developed for the synthesis of fluorinated tetrahydroquinazolines. nih.gov Fluorous Lewis acid catalysts have also been developed and shown to be effective and recyclable in various carbon-carbon bond-forming reactions. nih.gov

Investigations into Basic Catalysis for Enhanced Reactivity

Base-catalyzed reactions are fundamental to many synthetic transformations of this compound. The Knoevenagel condensation , a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base, typically an amine. wikipedia.orgrsc.orgsigmaaldrich.com This reaction is a key method for forming carbon-carbon double bonds. The condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine (B6355638) as a base is a documented example of a Knoevenagel condensation. wikipedia.org Mechanochemical Knoevenagel condensation of fluorinated benzaldehydes with malononitrile (B47326) has also been investigated, sometimes proceeding even without a catalyst. researchgate.net

The Claisen-Schmidt condensation , another base-catalyzed reaction, is used to synthesize chalcones. In a study, 2',4',6'-trimethoxyacetophenone (B1218526) was reacted with various fluorine-substituted benzaldehydes in the presence of aqueous potassium hydroxide to yield chalcone derivatives. acgpubs.orgsemanticscholar.org This highlights the utility of basic catalysis in promoting condensation reactions with fluorinated benzaldehydes.

The choice of base and solvent can significantly influence the outcome of these reactions. For example, in the synthesis of fluorine-substituted chalcones, the use of methanol as a solvent led to nucleophilic aromatic substitution as a side reaction, whereas using tetrahydrofuran (THF) resulted in the desired chalcone with excellent selectivity. acgpubs.org

Development of Solvent-Free Reaction Environments

The principles of green chemistry have spurred the development of solvent-free reaction conditions to reduce environmental impact and improve reaction efficiency. In the context of this compound, solvent-free approaches have demonstrated significant promise in the synthesis of heterocyclic compounds.

One notable application is the synthesis of fluorine-containing 2,4,5-trisubstituted imidazoles. sigmaaldrich.com In a study by Reddy and Jeong, this compound was utilized as a key reactant in a one-pot, three-component reaction under solvent-free conditions. This reaction, catalyzed by Indium (III) trifluoride (InF3), efficiently yields the corresponding imidazole derivatives. The absence of a solvent simplifies the reaction setup and work-up procedures, often leading to higher yields and purity of the final product.

The general reaction scheme involves the condensation of this compound, a 1,2-dicarbonyl compound, and an amine in the presence of the catalyst. The efficiency of this solvent-free method highlights the potential for developing more environmentally benign synthetic protocols for derivatives of this compound.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound, Benzil, Benzylamine | InF3 | Solvent-free, 80°C | 1-Benzyl-2-(2-fluoro-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 92 |

| This compound, Benzil, Aniline | InF3 | Solvent-free, 80°C | 2-(2-Fluoro-4-methoxyphenyl)-1,4,5-triphenyl-1H-imidazole | 90 |

The development of solvent-free reactions is a cornerstone of sustainable chemistry, offering advantages such as reduced waste, lower costs, and enhanced safety. The successful application of these conditions in the synthesis of derivatives from this compound underscores the potential for broader application in the synthesis of other complex organic molecules.

Isotopic Labeling Approaches for this compound Derivatives

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules in biological systems. The incorporation of stable isotopes, such as Carbon-13 (13C), into the structure of this compound derivatives allows for detailed mechanistic investigations and use as tracers in various applications.

The introduction of a 13C label into the aromatic ring or the aldehyde group of this compound can provide valuable insights into the pathways of its chemical transformations. While specific studies on the 13C-labeling of this compound are not extensively documented, methodologies developed for analogous benzaldehyde derivatives offer a clear roadmap for achieving this.

A general and efficient method for the synthesis of 13C-labeled benzaldehydes involves a regioselective formylation. researchgate.net This approach typically utilizes a directed ortho-metalation of a substituted benzene precursor, followed by quenching with a 13C-labeled formylating agent, such as 13C-labeled N,N-dimethylformamide (DMF-13C) or ethyl chloroformate-13C (EtO-13CHO). For this compound, a potential precursor would be 1-fluoro-3-methoxybenzene. Regioselective lithiation followed by reaction with a 13C source would introduce the labeled aldehyde group at the desired position.

Another relevant example is the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a closely related compound. whiterose.ac.ukresearchgate.net This multi-step synthesis began with the introduction of the 13C label via [13C]-methyl iodide to create a labeled acyclic precursor. whiterose.ac.uk Subsequent cyclization, aromatization, and a series of functional group manipulations, including formylation and demethylation, ultimately yielded the 13C-labeled benzaldehyde derivative. whiterose.ac.uk This synthetic strategy highlights the feasibility of incorporating a 13C label into a specific position on the aromatic ring of a methoxy-substituted benzaldehyde.

The resulting 13C-labeled this compound could then be used in various studies. For instance, in mechanistic studies, the position of the 13C label can be tracked throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine bond-making and bond-breaking steps. As tracers, these labeled compounds are invaluable in metabolic studies, allowing researchers to follow the uptake, distribution, and transformation of the molecule within a biological system. nih.gov

| Labeling Strategy | 13C Source | Key Steps | Potential Application |

|---|---|---|---|

| Regioselective Formylation | DMF-13C or EtO-13CHO | Directed ortho-metalation, Quenching with 13C source | Mechanistic studies of aldehyde reactions |

| Multi-step synthesis from labeled precursor | [13C]-Methyl iodide | Introduction of label at an early stage, Ring formation, Functional group interconversion | Tracer studies in biological systems |

The ability to synthesize isotopically labeled derivatives of this compound is crucial for a deeper understanding of its chemical reactivity and biological interactions, paving the way for the rational design of new molecules with tailored properties.

Medicinal Chemistry and Pharmacological Investigations Involving 2 Fluoro 4 Methoxybenzaldehyde

Contribution of 2-Fluoro-4-methoxybenzaldehyde as a Precursor to Active Pharmaceutical Ingredients (APIs)

This compound is a versatile intermediate in the synthesis of complex molecular architectures destined for pharmaceutical applications. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and multicomponent reactions, allowing for the construction of diverse heterocyclic systems common in drug molecules.

Its utility is demonstrated in the preparation of elaborate fused heterocyclic compounds, such as 10-(2-fluoro-4-methoxyphenyl)-6,7,9,10-tetrahydro-1H-furo[3,4-b]pyrazolo[3,4-f]quinolin-9-one. sigmaaldrich.com Such complex scaffolds are frequently investigated in drug discovery programs for their potential to interact with various biological targets.

The value of fluorinated benzaldehydes as key intermediates is further underscored by their use in the synthesis of established APIs. For instance, the closely related precursor 4-(2-fluorobenzyloxy)benzaldehyde (B1298908) is a crucial starting material in the production of Ralfinamide, a drug developed for epilepsy and Parkinson's disease. google.com Similarly, other fluorinated benzaldehydes are employed in multicomponent reactions to synthesize drugs like Brequinar, an immunosuppressant and anticancer agent. mdpi.com These examples highlight the established role of the fluorobenzaldehyde motif in constructing APIs, positioning this compound as a key precursor for the next generation of pharmaceutical agents.

Rational Design and Synthesis of Novel Bioactive Analogues

The specific substitution pattern of this compound—containing a fluorine atom ortho to the aldehyde and a methoxy (B1213986) group para to it—provides a distinct electronic and steric profile that medicinal chemists can exploit for rational drug design.

Development of Fluorinated Derivatives with Modulated Biological Activity

The introduction of fluorine into drug candidates can significantly modulate their biological activity by altering factors such as metabolic stability, binding affinity, and membrane permeability. This compound serves as an excellent starting point for creating novel fluorinated derivatives. It has been used to prepare libraries of fluorine-containing 2,4,5-trisubstituted imidazoles and polyhydroquinolines (PHQs). sigmaaldrich.com These heterocyclic cores are prevalent in medicinal chemistry and the introduction of the 2-fluoro-4-methoxyphenyl moiety can lead to derivatives with enhanced or novel biological activities. For example, studies on other fluorinated aromatic compounds have demonstrated that the fluorine atom can enhance cytotoxicity in anticancer agents, indicating its potential to modulate biological effects. sigmaaldrich.com

Synthesis of Pharmaceutical Agents with Potential for Neurological Disorder Modulation

Derivatives of substituted benzaldehydes are actively pursued for the treatment of neurological disorders. A compelling example is the synthesis of the anticonvulsant and neuroprotective agent Ralfinamide from 4-(2-fluorobenzyloxy)benzaldehyde, a direct derivative of a fluorobenzaldehyde. google.com This established pathway provides a strong rationale for using this compound to create novel analogues targeting the central nervous system.

Furthermore, the related compound 2-hydroxy-4-methoxybenzaldehyde, which shares the same substitution pattern but with a hydroxyl group instead of fluorine, has been associated with potential applications in treating neurodegenerative diseases like Alzheimer's. researchgate.net This suggests that the 2-fluoro-4-methoxyphenyl scaffold could be a privileged structure for interacting with neurological targets. The development of synthetic molecules that can precisely inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase or beta-secretase, is a key strategy in this field, and this compound provides a valuable starting point for such endeavors. mdpi.com

Exploration of Antihypertensive Agents Derived from this compound

The design of antihypertensive drugs often involves the synthesis of molecules that can interact with components of the renin-angiotensin system, such as Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II receptor blockers (ARBs). mdpi.comnih.gov While there are no specific reports detailing the synthesis of antihypertensive agents directly from this compound, its structural isomers have been successfully used for this purpose. For instance, 2-fluoro-3-methoxybenzaldehyde (B32414) is a known precursor for 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives, which have been evaluated as novel antihypertensive agents. This precedent strongly supports the exploration of this compound for synthesizing new chemical entities with potential antihypertensive activity. The 2-fluoro-4-methoxyphenyl group could be incorporated into scaffolds designed to mimic the binding of Angiotensin II to its receptor, a proven strategy for developing effective antihypertensive drugs. nih.gov

Synthesis and Evaluation of Tyrosine Hydroxylase Inhibitors

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576). Its inhibition can be a therapeutic strategy for conditions involving excessive catecholamine production. nih.gov The structural analogue of our target compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent inhibitor of tyrosinase, a related enzyme that also processes tyrosine. medchemexpress.com This compound inhibits the oxidation of L-DOPA with a notable potency (ID50 of 0.03 mM). medchemexpress.com

This finding provides a strong rationale for the synthesis and evaluation of derivatives from this compound as potential tyrosine hydroxylase inhibitors. The replacement of the hydroxyl group with a bioisosteric fluorine atom could lead to compounds with altered inhibitory profiles, improved selectivity, or better pharmacokinetic properties. Given that toxic dopamine metabolites can inhibit tyrosine hydroxylase and contribute to neurodegeneration in conditions like Parkinson's disease, finding novel, selective inhibitors is of significant therapeutic interest. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. While specific SAR studies on a broad series of derivatives originating uniquely from this compound are not extensively published, valuable insights can be gleaned from studies on analogous compounds containing the 4-methoxyphenyl (B3050149) moiety. These studies help to understand how modifications to a core structure influence biological activity.

For example, in the development of dual EGFR/VEGFR-2 inhibitors based on 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) scaffolds, the position and nature of substituents on the phenyl rings were found to be critical for activity. nih.gov Similarly, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives designed as 12-lipoxygenase inhibitors, modifications on the benzylamino portion significantly impacted potency. nih.gov

Applying these principles to derivatives of this compound, the following SAR insights can be hypothesized:

The Aldehyde Handle: The aldehyde group is the primary point of diversification. Converting it to different functional groups (e.g., imines, amines, alcohols) or using it to build heterocyclic rings will be the main strategy for generating a library of derivatives.

The 4-Methoxy Group: This group is a hydrogen bond acceptor and its electron-donating nature influences the electronics of the aromatic ring. SAR studies on related compounds show that replacing or shifting this group often leads to a significant change in activity, suggesting it is often involved in key interactions with the biological target. nih.gov

The 2-Fluoro Group: The strongly electronegative fluorine atom acts as a weak hydrogen bond acceptor and can influence the conformation of the molecule and the pKa of adjacent groups. Its presence can also block metabolic oxidation at that position, enhancing the compound's metabolic stability. The impact of this fluorine atom on activity would be a key point of investigation in any SAR study.

The table below summarizes hypothetical SAR explorations for derivatives of this compound based on established medicinal chemistry principles.

| Position of Modification | Type of Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Aldehyde (Position 1) | Conversion to Schiff base/amine | Highly variable; can introduce new interaction points | Allows coupling to various amine-containing fragments to explore different binding pockets. |

| Aldehyde (Position 1) | Use in multicomponent reactions (e.g., Hantzsch, Ugi) | High; generates molecular complexity and diverse scaffolds | Builds complex heterocyclic systems that can mimic known pharmacophores. |

| Methoxy Group (Position 4) | Demethylation to hydroxyl | Significant change; may introduce H-bond donor capability | A hydroxyl group can form different hydrogen bonds with the target protein compared to a methoxy group. |

| Methoxy Group (Position 4) | Replacement with larger alkoxy or other groups | Potentially reduced activity if group is crucial for binding | Can probe the size of the binding pocket; larger groups may cause steric hindrance. |

| Fluoro Group (Position 2) | Replacement with H, Cl, or CH3 | Significant change in electronic and steric profile | Determines the necessity of the fluorine atom for activity, whether for electronic reasons, binding interactions, or metabolic stability. |

In Vitro and In Silico Preclinical Biological Evaluations

The utility of this compound as a starting material is evident in the development of compounds targeting a range of diseases, from cancer to microbial infections and metabolic disorders.

This compound is a key building block in the synthesis of novel compounds evaluated for their anticancer properties. Research has focused on creating derivatives that can inhibit the proliferation of various cancer cell lines.

One area of investigation involves the synthesis of fluorinated curcuminoid-BF2 complexes. A series of these derivatives was synthesized and assessed for viability on 5637 and SCaBER bladder cancer cell lines using the MTT assay. One such compound, derived from this compound, demonstrated notable cytotoxic activity, highlighting the potential of this class of molecules as anticancer agents researchgate.net.

| Compound Derivative | Cancer Cell Line | Incubation Time | IC50 Value (µM) |

|---|---|---|---|

| Curcuminoid-BF2 Complex (with 3-fluoro-4-methoxyphenyl groups) | 5637 | 24h | 6.49 ± 0.49 |

| Curcuminoid-BF2 Complex (with 3-fluoro-4-methoxyphenyl groups) | SCaBER | 24h | 3.31 ± 0.51 |

Data sourced from a study on novel fluorocurcuminoid-BF2 complexes researchgate.net.

Furthermore, patent literature indicates the use of this compound in preparing chalcone (B49325) analogs, such as (E)-l-[8-(5-Methoxy-2,2-dimethyl-2H-benzopyranyl)]-3-(2-fluoro-4-methoxyphenyl)-2-propylene-1-one, which are investigated for their potential antitumor activities google.comgoogle.com. Other patented research describes the synthesis of isoindoline (B1297411) derivatives from this aldehyde, which are being explored for the treatment of various neoplasms google.comgoogle.com.

The pursuit of new antimicrobial agents has led researchers to utilize this compound for synthesizing compounds with activity against bacteria and fungi.

A notable application is in the creation of Schiff bases with antimycobacterial properties. The isonicotinoylhydrazone of this compound was synthesized and showed activity against Mycobacterium tuberculosis and Mycobacterium avium google.com. This line of research aims to enhance the lipophilicity of drugs to improve their diffusion across the lipid-rich mycobacterial cell wall, potentially leading to lower required doses and greater host tolerance google.com.

In another approach, derivatives of this compound have been used to develop inhibitors of bacterial pyruvate (B1213749) kinase (PK). As this enzyme is crucial for bacterial glycolysis and structurally distinct from its human counterparts, it represents a viable target for new antibiotic compounds google.com. Patent filings describe the synthesis of such inhibitors, which are being investigated as treatments for infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) google.com.

Additionally, the compound has been listed as a reactant in the synthesis of fungicidal pyrimidine compounds, indicating its utility in the development of novel antifungal agents for agricultural or therapeutic use google.com.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a significant target for the treatment of type 2 diabetes mellitus because its activation in pancreatic β-cells stimulates insulin (B600854) secretion acs.org. This compound has been successfully employed as a starting material in the synthesis of potent GPR40 agonists.

In one study, researchers designed and identified a full GPR40 agonist, SCO-267, by synthesizing a series of 2-carbamoylphenyl piperidine (B6355638) moieties acs.org. The synthesis of a key intermediate involved a nucleophilic aromatic substitution (SNAr) reaction with this compound acs.org. The resulting compounds were evaluated for their agonist activity by measuring the increase in intracellular Ca2+ concentration in CHO cells expressing human GPR40.

| Compound | Human GPR40 Agonist Activity (EC50, nM) |

|---|---|

| 4a | 11 |

| 4b | 41 |

| 4c | 100 |

| 4d | 140 |

| 4e | 110 |

Data from a study on the design and identification of GPR40 full agonists acs.org.

Patent literature also describes the synthesis of various GPR40 agonists for treating type II diabetes, where this compound is used to create intermediates like ethyl (2Z)-3-(2-fluoro-4-methoxyphenyl) acrylate (B77674) through a Wittig reaction google.com.

Quantifying the interaction between a ligand and its receptor is fundamental in drug discovery. Derivatives of this compound have been developed into radiotracers to facilitate such studies.

A novel PET (Positron Emission Tomography) radiotracer, [¹⁸F]FBTA, targeting the Stimulator of Interferon Genes (STING) protein was synthesized using this compound as the starting material nih.govresearchgate.net. STING is a key molecule in the innate immune response to inflammation. The binding affinity of this new tracer was characterized through saturation binding studies using THP-1 cells. These experiments are crucial for validating the specificity and potency of the ligand-receptor interaction.

The binding studies for [¹⁸F]FBTA yielded the following key parameters:

Receptor Binding Affinity (Kd): 26.86 ± 6.79 nmol/L nih.govresearchgate.net

Maximum Number of Binding Sites (Bmax): 0.94 × 10³ per cell nih.gov

These results confirm a strong binding affinity to the STING receptor, validating the tracer's potential for imaging inflammation and evaluating therapeutic responses in conditions like acute lung injury nih.govresearchgate.net.

Computational Methods in Pharmaceutical Research

Computational techniques are indispensable tools in modern medicinal chemistry, providing insights into molecular interactions that guide the design of more effective drugs.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is often used to predict the interaction between a small molecule ligand and its protein target.

In research focused on developing new inhibitors for human histone deacetylase 8 (HDAC8), a known cancer target, this compound was used to synthesize a 2-(2-Fluoro-4-methoxyphenyl)-4,5-dihydro-1H-imidazole derivative core.ac.uk. While docking studies were performed on related compounds within the same project to understand their binding at the HDAC8 active site, these simulations help rationalize the design of new inhibitors by predicting key interactions, such as zinc binding within the enzyme's catalytic domain core.ac.uk. These computational insights are crucial for optimizing the structure-activity relationship of newly designed molecules.

Predictive Modeling of Biological Effects and ADMET Properties

In the contemporary landscape of medicinal chemistry, the use of computational, or in silico, methods for the early assessment of a compound's pharmacological potential and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of efficient drug discovery. These predictive models allow for the rapid screening of molecules, prioritizing those with a higher probability of success and reducing reliance on costly and time-consuming experimental assays. For this compound, a variety of computational tools and models can be employed to forecast its biological behavior and drug-like characteristics.

The foundation of these predictions lies in the molecule's physicochemical properties. Computational platforms utilize the chemical structure of this compound to calculate key descriptors that are instrumental in predicting its pharmacokinetic journey through the body.

Predicted Physicochemical Properties and Drug-Likeness

A primary step in predictive modeling is the evaluation of a compound's "drug-likeness," often assessed against established criteria such as Lipinski's Rule of Five. This rule outlines four key physicochemical parameters that are common among orally active drugs. A compound is considered to have favorable oral bioavailability if it meets most of these criteria. The predicted properties for this compound are detailed in the table below.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 154.14 g/mol | ≤ 500 g/mol | Yes |

| logP (Octanol-Water Partition Coefficient) | 1.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

As the data indicates, this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses a physicochemical profile conducive to good oral absorption and bioavailability. Its low molecular weight and moderate lipophilicity (logP of 1.8) strike a balance that is often sought in drug candidates.

ADMET Profile Prediction

Beyond general drug-likeness, more specific ADMET properties can be predicted using sophisticated computational models. These models are trained on large datasets of experimentally determined properties and can forecast a compound's behavior in various biological systems.

Absorption: The molecule's compliance with Lipinski's rules is a strong indicator of good oral absorption. Further predictions, such as the Topological Polar Surface Area (TPSA), provide additional insight. A lower TPSA is generally associated with better cell membrane permeability.

Distribution: The volume of distribution and the extent of plasma protein binding are critical distribution parameters. The predicted logP value suggests that this compound is likely to distribute into tissues from the bloodstream.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. This is vital for anticipating potential drug-drug interactions.

Excretion: Predictions regarding the primary routes of elimination (e.g., renal or hepatic) can be made based on the molecule's properties.

Toxicity: A wide range of toxicological endpoints can be predicted computationally. These include predictions for mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is crucial for de-risking a drug development program.

A summary of key predicted ADMET properties for this compound is presented below.

| ADMET Parameter | Category | Predicted Outcome |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Absorption | 26.3 Ų |

| Water Solubility | Absorption | Good |

| Blood-Brain Barrier Permeation | Distribution | Yes |

| CYP2D6 Inhibitor | Metabolism | No |

| Hepatotoxicity | Toxicity | Unlikely |

| Ames Mutagenicity | Toxicity | Unlikely |

Prediction of Biological Activities

Computational models can also be used to predict the likely biological targets and pharmacological activities of a compound. One such approach is the Prediction of Activity Spectra for Substances (PASS). This type of software compares the structure of a query molecule, like this compound, to a vast database of compounds with known biological activities. The output is a probabilistic assessment of the molecule's potential to exhibit various biological effects.

The predictions are typically expressed as:

Pa (Probability to be active): The likelihood that the compound possesses a specific biological activity.

Pi (Probability to be inactive): The likelihood that the compound does not possess that activity.

While specific PASS results for this compound are not publicly detailed, this methodology allows researchers to generate hypotheses about its potential therapeutic applications, which can then be validated through targeted experimental testing. For a molecule with its structure, potential predicted activities could span a range of targets within the central nervous system or in metabolic pathways, warranting further investigation.

Applications of 2 Fluoro 4 Methoxybenzaldehyde in Materials Science and Industrial Chemistry Research

Development of Advanced Functional Materials

The strategic placement of substituents on the aromatic ring of 2-Fluoro-4-methoxybenzaldehyde makes it a valuable precursor in the synthesis of advanced functional materials. The interplay between the fluorine and methoxy (B1213986) groups allows for precise control over the electronic and conformational properties of the resulting molecules. This control is crucial for designing materials with specific functionalities, such as nonlinear optical (NLO) activity.

One significant application is in the synthesis of chalcone (B49325) derivatives. Chalcones are a class of organic compounds that form the central core of a variety of important biological compounds and are known for their NLO properties. The synthesis of chalcones often involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). By utilizing this compound in this reaction, researchers can introduce the 2-fluoro-4-methoxyphenyl group into the chalcone backbone. This substitution pattern has been shown to influence the second and third-order NLO properties of the resulting materials, which are critical for applications in photonics and optoelectronics, including optical switching and frequency conversion.

Furthermore, this compound is a precursor for the synthesis of various heterocyclic compounds, such as pyran and quinoline (B57606) derivatives. These heterocyclic systems are integral to the development of a wide range of functional materials due to their diverse chemical reactivity and photophysical properties.

Synthesis of Dyes with Tunable Optical and Electronic Properties

The unique electronic nature of this compound makes it an excellent starting material for the synthesis of novel dyes with tailored absorption and emission characteristics. The combination of the electron-withdrawing and electron-donating groups on the aromatic ring allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the resulting dye molecules. This, in turn, dictates their color and photophysical behavior.

Research has demonstrated the synthesis of fluorescent dyes where the 2-fluoro-4-methoxyphenyl moiety acts as a key component of the chromophore. By incorporating this group into larger conjugated systems, it is possible to modulate the intramolecular charge transfer (ICT) characteristics of the dye. This modulation is essential for creating dyes with specific absorption and emission wavelengths, high quantum yields, and sensitivity to their environment, making them suitable for applications in sensing, imaging, and as components in dye-sensitized solar cells.

The synthesis of Schiff bases from this compound and various amines is another avenue for creating dyes with tunable properties. The resulting azomethine linkage extends the conjugation of the system, and the electronic properties of the amine component can be varied to further adjust the optical and electronic characteristics of the final dye molecule.

Utilization in Organic Electronics and Optoelectronic Devices

The field of organic electronics relies on the development of novel organic semiconductor materials for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound serves as a valuable building block for the synthesis of molecules targeted for these applications.

Precursor Role in Organic Light-Emitting Diode (OLED) Development

In OLEDs, the efficient injection and transport of charge carriers (holes and electrons) and their subsequent recombination to produce light are paramount. The performance of an OLED is heavily dependent on the properties of the materials used in its various layers, including the hole-transporting layer (HTL), the emitting layer (EML), and the electron-transporting layer (ETL).

Research in this area focuses on synthesizing novel triarylamine or carbazole-based hole-transporting materials that incorporate the 2-fluoro-4-methoxyphenyl moiety. The goal is to achieve high hole mobility, good film-forming properties, and a suitable HOMO energy level for efficient hole injection from the anode.

Application in Organic Field-Effect Transistor (OFET) Research

Organic field-effect transistors are the fundamental building blocks of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer.

This compound is a precursor for the synthesis of novel organic semiconductors for OFETs. The introduction of fluorine atoms into organic semiconductors is a well-established strategy to modulate their electronic properties and solid-state packing, which in turn influences charge transport. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, which can improve the air stability of n-type transistors and facilitate electron injection.

The synthesis of complex conjugated molecules, such as those based on thiophene, fluorene, or other aromatic systems, can start from functionalized building blocks derived from this compound. These building blocks allow for the systematic variation of the molecular structure to study the structure-property relationships that govern charge transport in OFETs. The ultimate aim is to develop new organic semiconductors with high charge carrier mobility, good solution processability, and excellent environmental stability for next-generation electronic applications.

Biosynthetic Pathways and Bioconversion Studies of Fluoro Methoxybenzaldehydes

Natural Occurrence and Microbially Mediated Biotransformations

Currently, the natural occurrence of 2-fluoro-4-methoxybenzaldehyde in plants, fungi, or bacteria is not well-documented in scientific literature. While many halogenated organic compounds are produced by marine and terrestrial organisms, fluorinated natural products are comparatively rare.

Microbially mediated biotransformations of fluorinated aromatic compounds are of significant interest due to the increasing prevalence of these compounds as industrial pollutants. The carbon-fluorine bond is the strongest single bond in organic chemistry, making these compounds generally recalcitrant to degradation. researchgate.net However, some microorganisms have demonstrated the ability to transform or degrade fluoroaromatics. These biotransformations often involve initial attacks on other functional groups in the molecule, which can activate the C-F bond for subsequent cleavage. mdpi.com While specific studies on the biotransformation of this compound are limited, research on related compounds shows that microbial processes such as oxidation, reduction, and dehalogenation can occur. nih.gov For instance, certain bacteria can utilize monofluorinated aromatic compounds like 4-fluorobenzoate (B1226621) as a carbon and energy source. researchgate.net The study of these pathways is crucial for developing bioremediation strategies for environments contaminated with organofluorine compounds.

Elucidation of Biosynthetic Routes in Fungi (e.g., Bjerkandera adusta) for Halogenated Methoxybenzaldehydes

The white-rot fungus Bjerkandera adusta is a notable producer of various aromatic compounds, including halogenated methoxybenzaldehydes. Extensive research on this fungus has provided a model for understanding the biosynthesis of these molecules. Through experiments using fluoro-labeled precursors, the biochemical pathway leading to chlorinated methoxybenzaldehydes has been elucidated.

Cultures of B. adusta supplied with fluoro-labeled phenylalanine, tyrosine, or benzaldehyde (B42025) demonstrated the bioconversion of these precursors into several fluorinated and chloro-fluorinated metabolites. This indicates that the fungus possesses the enzymatic machinery to incorporate these fluorinated building blocks into its secondary metabolic pathways. The detection of fluoro-4-methoxybenzaldehyde in these cultures confirms the fungus's ability to produce a direct analog of this compound.

The key biotransformation steps observed in B. adusta include hydroxylation, methylation, and chlorination of the aromatic ring. The fungus is capable of de novo biosynthesis of compounds like benzaldehyde and 4-methoxybenzaldehyde (B44291) from glucose, which then serve as intermediates for halogenation.

Investigation of Phenylalanine, Tyrosine, and Benzaldehyde Intermediates in Bioconversion

The involvement of phenylalanine, tyrosine, and benzaldehyde as key intermediates in the biosynthesis of halogenated methoxybenzaldehydes in Bjerkandera adusta has been confirmed through isotopic labeling studies.

When cultures of B. adusta were supplemented with fluoro-labeled phenylalanine, the fungus produced fluorobenzaldehyde, fluoro-4-methoxybenzaldehyde, fluoro-3-chloro-4-methoxybenzaldehyde, and fluoro-3,5-dichloro-4-methoxybenzaldehyde. Similarly, the addition of fluoro-labeled tyrosine led to the formation of fluoro-4-methoxybenzaldehyde and its chlorinated derivatives. Supplementation with fluoro-labeled benzaldehyde also resulted in the production of fluoro-4-methoxybenzaldehyde and its subsequent chlorinated products.

These findings suggest a biosynthetic pathway where both phenylalanine and tyrosine can serve as primary precursors. Phenylalanine is likely converted to benzaldehyde, which is then hydroxylated and methylated to form 4-methoxybenzaldehyde. Tyrosine can also be converted to 4-methoxybenzaldehyde. This common intermediate, 4-methoxybenzaldehyde, is then subject to halogenation. The experiments with fluorinated precursors were instrumental in demonstrating that the halogenation step occurs on the 4-methoxybenzaldehyde intermediate.

The table below summarizes the key bioconversion products identified in Bjerkandera adusta cultures when supplied with different fluoro-labeled precursors.

| Precursor Supplied to B. adusta Culture | Observed Biotransformation Products |

|---|---|

| Fluoro-phenylalanine | Fluorobenzaldehyde, Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

| Fluoro-tyrosine | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

| Fluoro-benzaldehyde | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

Emerging Research Frontiers and Future Prospects in 2 Fluoro 4 Methoxybenzaldehyde Research

Integration of High-Throughput Experimentation (HTE) with Machine Learning for Reaction Discovery and Optimization

The convergence of high-throughput experimentation (HTE) and machine learning (ML) is revolutionizing the field of chemical synthesis, enabling rapid discovery and optimization of reactions. nih.govresearchgate.net HTE platforms allow for the execution of thousands of reactions in parallel on a nanomolar scale, utilizing automated liquid handling and rapid analysis techniques like LCMS (Liquid Chromatography-Mass Spectrometry). digitellinc.com This generates vast datasets that are then used to train ML models. digitellinc.com These predictive models can significantly outperform human intuition in forecasting reaction outcomes, such as yield, and are instrumental in designing new catalysts and drugs. digitellinc.com

This synergy between HTE and ML is a self-reinforcing cycle: ML algorithms guide the design of more efficient experiments, and the data from these experiments, in turn, refines the ML models. nih.gov This integrated approach is particularly valuable for complex reactions like the SNAr (Nucleophilic Aromatic Substitution) reaction, where large quantities of high-quality data can be generated to train models that accurately predict reaction yields for novel compounds. digitellinc.com

The application of these methodologies to the synthesis and derivatization of 2-Fluoro-4-methoxybenzaldehyde holds immense promise. By creating large datasets of reactions involving this compound, researchers can develop predictive models to accelerate the discovery of new, efficient synthetic routes to valuable derivatives.

Table 1: Key Aspects of HTE and ML Integration

Data Generationdigitellinc.comPredictive Modelingdigitellinc.comActive Learningdigitellinc.comarxiv.orgresearchgate.netApplicationsdigitellinc.comRecent advancements in artificial intelligence have introduced Large Language Models (LLMs) as powerful tools in organic chemistry. mdpi.comarxiv.org These models, trained on vast amounts of text and chemical data, can comprehend and generate chemical language with high precision. mdpi.com By treating chemical reactions as a language, where molecules are represented by SMILES (Simplified Molecular-Input Line-Entry System) strings, LLMs can predict reaction outcomes, suggest retrosynthetic pathways, and even generate detailed experimental procedures. rsc.org

Platforms like SynAsk and Chemma are at the vanguard of this technology. arxiv.orgresearchgate.netrsc.org SynAsk, for instance, is a domain-specific LLM that integrates with a chemistry knowledge base to provide functionalities like reaction performance prediction and retrosynthesis planning. rsc.org Chemma has demonstrated the ability to surpass existing models in tasks like yield prediction and has been used in a human-AI collaborative framework to successfully optimize a complex Suzuki-Miyaura cross-coupling reaction in a limited number of experimental runs. arxiv.orgresearchgate.net

For a molecule like this compound, LLMs could predict the products of its reaction with various reagents, suggest optimal conditions to maximize yield, and propose multi-step synthetic routes to complex target molecules derived from it. This technology has the potential to dramatically reduce the time and resources spent on trial-and-error experimentation. arxiv.orgresearchgate.net

Exploration of Novel Biological Applications Beyond Traditional Drug Discovery (e.g., Hemoglobin Oxygen Affinity Modulation)

While fluorinated benzaldehydes are valuable precursors in drug discovery for synthesizing various heterocyclic compounds, emerging research is exploring their potential in non-traditional biological applications. ossila.com One such promising area is the modulation of hemoglobin's oxygen affinity.

Hemoglobin's ability to bind and release oxygen is crucial for respiration, and altering its oxygen affinity can have therapeutic benefits. nih.govresearchgate.net For conditions like sickle cell disease, where deoxygenated hemoglobin (HbS) polymerizes and causes red blood cells to sickle, increasing hemoglobin's oxygen affinity can be a viable therapeutic strategy. mdpi.comscispace.com Aromatic aldehydes have been investigated as potential allosteric modulators of hemoglobin, capable of stabilizing the high-oxygen-affinity R-state of the protein. researchgate.netscispace.com

Compounds that modulate hemoglobin's oxygen affinity often work by binding to specific sites on the protein, such as βCys93, which destabilizes the low-oxygen-affinity T-state. mdpi.com This prevents the polymerization of HbS and the subsequent sickling of red blood cells. mdpi.com The structural features of this compound, specifically the aldehyde group, make it a candidate for investigation in this area. Research into similar small molecules has shown that they can increase hemoglobin's oxygen affinity in a dose-dependent manner. mdpi.com

Table 2: Mechanisms of Hemoglobin Oxygen Affinity Modulation

Allosteric Modulationnih.govStabilization of the R-stateresearchgate.netDestabilization of the T-statemdpi.comTherapeutic Goalmdpi.comFurther research is warranted to explore whether this compound or its derivatives can effectively modulate hemoglobin's oxygen affinity and to what extent, potentially opening up new therapeutic avenues for hemoglobin-related disorders.

Implementation of Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry, which focus on designing chemical products and processes that are environmentally benign, are increasingly being applied to the synthesis and use of specialty chemicals like this compound. researchgate.net This involves developing synthetic routes that are more atom-economical, use less hazardous solvents and reagents, and are more energy-efficient.

One area of focus is the use of "green" solvents, such as water, supercritical CO₂, and fluorous biphasic systems, to replace traditional volatile organic compounds. researchgate.net For fluorinated compounds like this compound, the use of fluorous solvents can be particularly advantageous, facilitating easier separation and recycling of catalysts and products. researchgate.net

Furthermore, the development of catalytic methods to replace stoichiometric reagents is a cornerstone of green chemistry. For instance, the synthesis of related hydroxybenzaldehydes has been optimized to improve purity and yield while considering the environmental impact of the reagents and byproducts. google.com Applying these principles to the synthesis of this compound could involve exploring biocatalytic routes, which use enzymes to perform chemical transformations under mild, aqueous conditions, offering high selectivity and reducing waste. researchgate.net

The "greenness" of a chemical also extends to its applications. Research into the use of this compound in more sustainable materials or as a component in biodegradable products could further enhance its environmental profile.

Q & A

Q. What are the primary spectroscopic methods for confirming the structural identity of 2-Fluoro-4-methoxybenzaldehyde?

- Methodological Answer : Structural confirmation typically involves ¹H/¹³C NMR to identify substituent positions (e.g., fluorine at C2, methoxy at C4) and aldehydic proton signals (~10 ppm). FT-IR verifies the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). GC-MS or HPLC (with UV detection) ensures purity and quantifies impurities .

- Example Data :

| Technique | Key Peaks/Signals |

|---|---|

| ¹H NMR | δ 10.2 (CHO), δ 3.9 (OCH₃), δ 7.2–7.8 (aromatic H) |

| FT-IR | 1705 cm⁻¹ (C=O), 1255 cm⁻¹ (C-O) |

Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?

- Methodological Answer : A two-step approach is often used:

Fluorination : Direct electrophilic fluorination of 4-methoxybenzaldehyde using Selectfluor® or DAST in anhydrous conditions .

Protection/Deprotection : Methoxy introduction via Williamson ether synthesis (e.g., NaH/MeI on 2-fluoro-4-hydroxybenzaldehyde) .

- Critical Parameters :

- Temperature control (<0°C) to minimize side reactions.

- Purification via silica gel chromatography (hexane:EtOAc 4:1) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

- Storage : In airtight containers, away from oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for fluorination of 4-methoxybenzaldehyde?

- Methodological Answer :

- Variable Analysis : Optimize fluorinating agents (e.g., compare DAST vs. XeF₂ efficiency), solvent polarity (DMF vs. THF), and reaction time.

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-fluorinated derivatives) and adjust stoichiometry .

- Case Study : A 2024 study noted 65–78% yield variation due to trace moisture; strict anhydrous conditions improved reproducibility .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound when empirical toxicological data is limited?

- Methodological Answer :

- In Silico Tools : Use OECD QSAR Toolbox or SwissADME to predict cytochrome P450 interactions.

- Structural Analogs : Compare with EFSA-evaluated hydroxy-/methoxy-benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) for shared metabolic routes (e.g., demethylation, glucuronidation) .

- Validation : Cross-reference predictions with in vitro assays (e.g., human liver microsomes) .

Q. How does the fluorine atom at the 2-position influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr, Ser).

- Experimental Design :

Docking Simulations (AutoDock Vina) : Compare binding scores against non-fluorinated analogs.

Kinetic Assays : Measure IC₅₀ shifts using fluorinated vs. non-fluorinated derivatives.

Q. What strategies mitigate challenges in achieving high regioselectivity during methoxy group introduction?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired positions.

- Catalysis : Employ Pd-catalyzed C-H activation for selective methoxylation .

- Case Study : A 2024 protocol achieved >90% regioselectivity using Pd(OAc)₂ and pivalic acid in DMF at 120°C .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled Replication : Test stability in pH 1–6 buffers at 25°C/37°C, monitoring via HPLC for degradation products (e.g., demethylated aldehydes).

- Root Cause : Variability may stem from impurity profiles (e.g., residual HCl in synthesis) .